molecular formula C21H27NO B143050 (R,R)-N-(1-Phenylethyl) Ibuprofen Amide CAS No. 121734-80-3

(R,R)-N-(1-Phenylethyl) Ibuprofen Amide

Cat. No.: B143050
CAS No.: 121734-80-3
M. Wt: 309.4 g/mol
InChI Key: BLNIYEIMTLMHGY-IAGOWNOFSA-N
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Description

(R,R)-N-(1-Phenylethyl) Ibuprofen Amide is a chiral amide compound with potential applications in various fields such as chemistry, biology, and medicine. Its unique structure, featuring both aromatic and aliphatic components, makes it an interesting subject for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (R,R)-N-(1-Phenylethyl) Ibuprofen Amide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-(2-methylpropyl)benzaldehyde and (1R)-1-phenylethylamine.

    Condensation Reaction: The aldehyde and amine undergo a condensation reaction to form an imine intermediate.

    Reduction: The imine intermediate is then reduced to form the corresponding amine.

    Amidation: The final step involves the amidation of the amine with a suitable acylating agent to yield the desired amide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(R,R)-N-(1-Phenylethyl) Ibuprofen Amide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H2SO4) or iron(III) chloride (FeCl3).

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

(R,R)-N-(1-Phenylethyl) Ibuprofen Amide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a chiral ligand in asymmetric catalysis.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, such as analgesic and anti-cancer properties.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (R,R)-N-(1-Phenylethyl) Ibuprofen Amide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to specific receptors or enzymes, modulating their activity.

    Pathways Involved: It can influence various cellular pathways, such as those involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • (2R)-2-[4-(2-methylpropyl)phenyl]-N-[(1R)-1-phenylethyl]acetamide
  • (2R)-2-[4-(2-methylpropyl)phenyl]-N-[(1R)-1-phenylethyl]butanamide

Uniqueness

(R,R)-N-(1-Phenylethyl) Ibuprofen Amide stands out due to its specific chiral centers and the combination of aromatic and aliphatic groups, which contribute to its unique chemical and biological properties.

Properties

IUPAC Name

(2R)-2-[4-(2-methylpropyl)phenyl]-N-[(1R)-1-phenylethyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO/c1-15(2)14-18-10-12-19(13-11-18)16(3)21(23)22-17(4)20-8-6-5-7-9-20/h5-13,15-17H,14H2,1-4H3,(H,22,23)/t16-,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLNIYEIMTLMHGY-IAGOWNOFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(C)C(=O)NC(C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)CC(C)C)C(=O)N[C@H](C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601152886
Record name (αR)-α-Methyl-4-(2-methylpropyl)-N-[(1R)-1-phenylethyl]benzeneacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601152886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121734-80-3
Record name (αR)-α-Methyl-4-(2-methylpropyl)-N-[(1R)-1-phenylethyl]benzeneacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=121734-80-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (αR)-α-Methyl-4-(2-methylpropyl)-N-[(1R)-1-phenylethyl]benzeneacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601152886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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